molecular formula C9H14N4O B1372738 (2-Morpholinopyrimidin-5-yl)methylamine CAS No. 944899-76-7

(2-Morpholinopyrimidin-5-yl)methylamine

Cat. No.: B1372738
CAS No.: 944899-76-7
M. Wt: 194.23 g/mol
InChI Key: ZRVZFCDHVHWOIY-UHFFFAOYSA-N
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Description

(2-Morpholinopyrimidin-5-yl)methylamine is a heterocyclic compound that contains both a morpholine ring and a pyrimidine ring.

Biochemical Analysis

Biochemical Properties

(2-Morpholinopyrimidin-5-yl)methylamine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as nitric oxide synthase (NOS) and cyclooxygenase (COX), which are involved in the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins (PGs) . These interactions are primarily hydrophobic, allowing this compound to bind effectively to the active sites of these enzymes and inhibit their activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in macrophage cells stimulated by lipopolysaccharides (LPS), this compound has been shown to reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the mRNA and protein levels . This reduction leads to decreased production of pro-inflammatory mediators, thereby mitigating the inflammatory response.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes like NOS and COX, forming hydrophobic interactions that inhibit their catalytic activity . Additionally, this compound can influence gene expression by modulating transcription factors and signaling pathways involved in inflammation and cellular stress responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in reducing inflammation and oxidative stress in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively reduces inflammation without causing significant adverse effects. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It has been shown to affect the metabolism of nitric oxide and prostaglandins by inhibiting NOS and COX enzymes . These interactions can alter the balance of pro-inflammatory and anti-inflammatory mediators, influencing overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its biochemical effects. The compound’s distribution is influenced by its hydrophobic nature, allowing it to accumulate in lipid-rich environments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, this compound can localize to the endoplasmic reticulum and mitochondria, where it modulates the activity of enzymes involved in inflammation and oxidative stress responses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Morpholinopyrimidin-5-yl)methylamine typically involves the reaction of a pyrimidine derivative with morpholine. One common method includes the reaction of 2-chloropyrimidine with morpholine under basic conditions to yield the desired product . The reaction is usually carried out in an inert solvent such as dichloromethane or ethanol, and the reaction mixture is heated to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(2-Morpholinopyrimidin-5-yl)methylamine can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The compound can react with nucleophiles such as amines or thiols to form substituted derivatives.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to yield different oxidation states.

    Condensation reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or other condensation products.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .

Scientific Research Applications

    Medicinal Chemistry: It has been investigated as a potential drug candidate for treating cancer and infectious diseases.

    Biological Research: The compound has shown promise in studies related to anti-inflammatory and antimicrobial activities.

    Industrial Applications: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (2-Morpholinopyrimidin-5-yl)methylamine include:

  • 2-Methoxy-6-(4-methoxyphenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenol
  • 2-((4-Fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol

Uniqueness

What sets this compound apart from similar compounds is its unique combination of a morpholine ring and a pyrimidine ring, which imparts distinct chemical and biological properties. This structural uniqueness contributes to its potential as a versatile intermediate in the synthesis of various bioactive molecules and its promising applications in medicinal chemistry.

Properties

IUPAC Name

(2-morpholin-4-ylpyrimidin-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O/c10-5-8-6-11-9(12-7-8)13-1-3-14-4-2-13/h6-7H,1-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRVZFCDHVHWOIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(C=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60654826
Record name 1-[2-(Morpholin-4-yl)pyrimidin-5-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944899-76-7
Record name 2-(4-Morpholinyl)-5-pyrimidinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944899-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-(Morpholin-4-yl)pyrimidin-5-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2-(morpholin-4-yl)pyrimidin-5-yl]methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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